2-(Hydroxymethyl)-5-methoxyphenol

Vue d'ensemble

Description

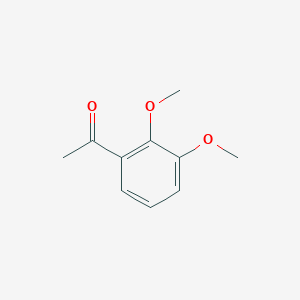

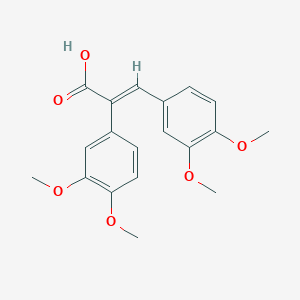

2-(Hydroxymethyl)-5-methoxyphenol, commonly known as guaiacol, is a naturally occurring organic compound with a phenolic structure. It is widely used in the chemical industry as a precursor for the synthesis of various pharmaceuticals, fragrances, and flavors. Guaiacol is also known for its medicinal properties and has been extensively studied for its potential therapeutic applications.

Applications De Recherche Scientifique

1. Structural Characterization and Theoretical Studies

2-(Hydroxymethyl)-5-methoxyphenol has been characterized using X-ray single crystal diffraction, infrared spectroscopy, and quantum chemical computational methods. These studies provide insights into its molecular geometry, electrostatic potential, and vibrational frequencies, which are crucial for understanding its chemical behavior and potential applications in various fields (Koşar, Albayrak, Odabaşoǧlu, & Büyükgüngör, 2011).

2. Impact on Phenolic Content and Antioxidant Capacity in Plant Foods

Research has shown that the process of hydrothermal hydrolysis, which is used to extract phenolic aglycons in plants, can form derivatives like 5-(hydroxymethyl)furan-2-carbaldehyde and its derivatives. These compounds are often misidentified as phenolics and can lead to an overestimation of phenolic content and antioxidant activities in plant foods. Understanding these derivatives is important for accurately assessing the nutritional value of plant-based foods (Chen et al., 2014).

3. Role in Hydroxymethylation Reactions

The compound plays a role in the hydroxymethylation of guaiacol with formaldehyde, particularly in the context of synthesizing benzyl alcohol derivatives like vanillic alcohols. Understanding its behavior in these reactions is significant for industrial processes involving the synthesis of various organic compounds (Cavani, Corrado, & Mezzogori, 2002).

4. Interaction with Other Molecules

Studies on methoxyphenols, including this compound, have investigated their ability to form strong intermolecular and intramolecular hydrogen bonds. This understanding is crucial for applications in antioxidants and biologically active molecules (Varfolomeev et al., 2010).

5. Antioxidant and Biological Activities

Derivatives of this compound have shown remarkable antioxidative properties and potential applications in experimental cancer treatments due to their antiproliferative effects on certain cell lines. This makes them interesting candidates for further research in the field of medicine and biochemistry (Mastelić et al., 2008).

6. Formation of Hydrogen-Bonded Complexes

This compound forms weak complexes with solvents like toluene, involving both intramolecular and intermolecular hydrogen bonds. Understanding these complexes is essential for research in areas like solvent interactions and molecular dynamics (Zheng et al., 2006).

Mécanisme D'action

Target of Action

The primary target of 2-(Hydroxymethyl)-5-methoxyphenol is the enzyme Serine Hydroxymethyl Transferase (SHMT) . SHMT plays a crucial role in the conversion of serine to glycine, a process that is vital for cell proliferation .

Mode of Action

The interaction of this compound with its target, SHMT, results in a decrease in the protein abundance and activity of SHMT in a time- and dosage-dependent manner . This interaction competes with phenyl-serine at the binding sites, decreasing the enzymatic activity of SHMT .

Biochemical Pathways

The compound affects the serine metabolism pathway, specifically the conversion of serine to glycine . This process is crucial for the production of one-carbon units that are indispensable for cell growth and regulation of the redox and epigenetic states of cells .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds suggest that it may be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The action of this compound on SHMT leads to a decrease in the conversion of serine to glycine . This could potentially affect cell proliferation and the regulation of redox and epigenetic states of cells .

Propriétés

IUPAC Name |

2-(hydroxymethyl)-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYWMYBLRQKGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500179 | |

| Record name | 2-(Hydroxymethyl)-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59648-29-2 | |

| Record name | 2-(Hydroxymethyl)-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-2-sulfonamide](/img/structure/B1367006.png)

![Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate](/img/structure/B1367010.png)

![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)